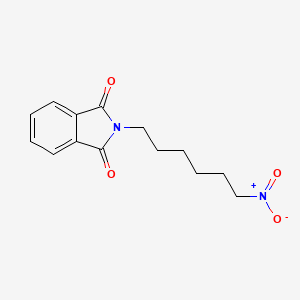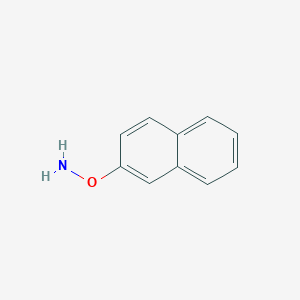![molecular formula C10H16ClNO2 B13695488 O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a benzyloxypropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride typically involves the reaction of 3-(benzyloxy)propylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The benzyloxypropyl group enhances its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the propyl group.
O-(3-Bromophenyl)hydroxylamine Hydrochloride: Contains a bromophenyl group instead of a benzyloxypropyl group.
O-(3-Phenylpropyl)hydroxylamine Hydrochloride: Similar structure with a phenylpropyl group.
Uniqueness
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is unique due to its benzyloxypropyl group, which provides distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
O-(3-phenylmethoxypropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c11-13-8-4-7-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H |
InChI Key |
FFYAYUWRPXIJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


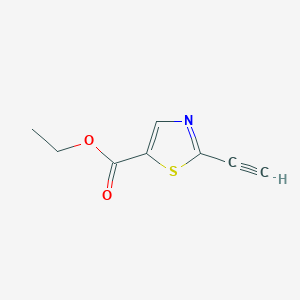
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)

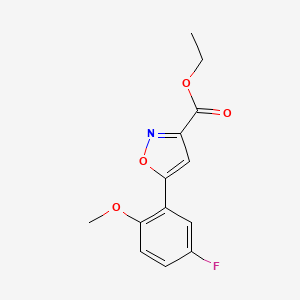

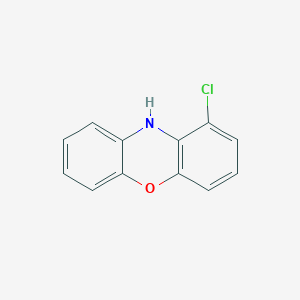

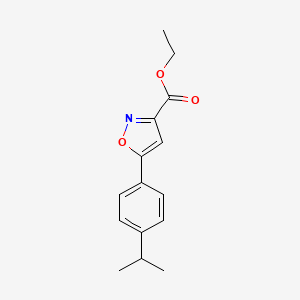

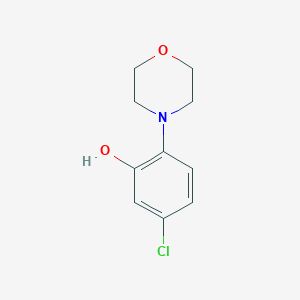
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)
